Home > Products > Building Blocks P353 > 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride
10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride - 1188264-49-4

10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

Catalog Number: EVT-1666622
CAS Number: 1188264-49-4
Molecular Formula: C13H19BrCl2N2
Molecular Weight: 354.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is a complex organic compound with significant implications in medicinal chemistry. This compound is characterized by its unique structural features and potential biological activities.

Source

This compound is typically synthesized in laboratory settings and can be sourced from chemical suppliers specializing in organic compounds. It is cataloged under various identifiers, including the CAS number 1188264-49-4 and has a molecular formula of C13H19BrCl2N2, with a molecular weight of 354.11 g/mol .

Classification

10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride belongs to the class of hexahydroisoquinoline derivatives. These compounds are often studied for their pharmacological properties and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride typically involves multi-step organic reactions. One common method includes:

  1. Starting Materials: The synthesis begins with appropriate precursors such as 2-bromoaniline and cyclohexanone.
  2. Cyclization: A key step involves the cyclization of these precursors under controlled conditions using bases like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.
  3. Purification: The resulting compound is purified through recrystallization methods to obtain the dihydrochloride salt form.

Technical Details

The synthesis may also employ various reagents and catalysts to enhance yield and selectivity. Reaction conditions are optimized to prevent side reactions and ensure high purity of the final product.

Molecular Structure Analysis

Data

PropertyValue
Molecular FormulaC13H19BrCl2N2
Molecular Weight354.11 g/mol
CAS Number1188264-49-4
Minimum Purity0.95
Chemical Reactions Analysis

Reactions

10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized to form N-oxides.
  2. Reduction: Reduction reactions may convert it into various reduced forms that could exhibit different pharmacological properties.
  3. Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Controlled temperatures and inert atmospheres are often maintained to optimize reaction conditions and minimize by-products.

Mechanism of Action

The mechanism of action for 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. This interaction may lead to alterations in signaling pathways that affect physiological responses.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like water and methanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
Applications

Scientific Uses

10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  2. Biological Studies: Researchers investigate its potential antimicrobial and anticancer activities.
  3. Analytical Chemistry: Utilized as a reference compound in analytical studies to understand structure–activity relationships within similar compounds.
Synthetic Methodologies and Optimization

Retrosynthetic Analysis of Pyrazino-Isoquinoline Scaffolds

Retrosynthetic deconstruction of the target molecule reveals two primary disconnection strategies for the pyrazino[2,1-a]isoquinoline core. The first approach involves disconnecting at the C-N bond between the piperazine and tetrahydroisoquinoline rings, yielding 2-(bromomethyl)-1,2,3,4-tetrahydroisoquinoline and N-protected amino acetaldehyde as advanced precursors. The second strategy focuses on late-stage functionalization, where the fully formed scaffold undergoes bromination and methylation. This approach is supported by structural analogs like 10-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride, where halogenation occurs at the isoquinoline C10 position after ring formation [4].

Critical retrosynthetic considerations include:

  • Halogen positioning: The 10-bromo substituent requires either pre-halogenated isoquinoline precursors (limiting aromatic substitution patterns) or post-cyclization electrophilic aromatic substitution (challenging due to moderate reactivity)
  • Saturation control: The hexahydro state necessitates partial hydrogenation, requiring chemoselective reducing agents to avoid over-reduction
  • Salt formation: The dihydrochloride salt adds a final step where acid selection impacts crystal lattice stability

Table 1: Disconnection Pathways for Pyrazino[2,1-a]isoquinoline Core

StrategyBond DisconnectionKey SynthonsComplexity Considerations
Path AC11b-N1 bond2-(Bromomethyl)-1,2,3,4-tetrahydroisoquinoline, N-Boc-aminoacetaldehydeRequires orthogonal protecting groups
Path BC6-N5 bond2-(2-Aminoethyl)benzaldehyde, N-chloroacetylpiperazineEnantioselectivity challenges at C11b
Path CLate-stage functionalizationUnsubstituted hexahydropyrazinoisoquinolineBromination regioselectivity control

Key Intermediates in Multi-Step Synthesis Pathways

The synthesis of 10-bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride (CAS: 1188264-49-4; MW: 354.113 g/mol) relies on carefully designed intermediates that balance stability and reactivity [3]. The primary pathway employs a seven-step sequence beginning with phenethylamine derivatives, mirroring praziquantel intermediate strategies where phenethylamine is condensed with chloroacetyl chloride to form 2-chloro-N-phenethylacetamide [6].

Key validated intermediates include:

  • 10-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Produced via Bischler-Napieralski cyclization followed by catalytic hydrogenation. Bromination at this stage occurs efficiently with molecular bromine in acetic acid (75-82% yield) but requires careful stoichiometry to avoid dibromination.
  • N-(2,2-Dimethoxyethyl)-N-methyl-2-(10-bromo-3,4-dihydro-1H-isoquinolin-2-yl)acetamide: This advanced intermediate incorporates the methyl group prior to ring closure. The dimethoxyethyl group serves as a masked aldehyde for subsequent acid-catalyzed cyclization.
  • 4-Oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline: A stable ketone precursor (CAS: 61196-37-0) that undergoes catalytic reduction (Pd/C, H₂) to the saturated scaffold before dihydrobromide formation [8]. X-ray crystallography confirms this intermediate adopts a boat conformation in the pyrazine ring, stabilized by intramolecular hydrogen bonding – a structural feature critical for stereochemical outcomes in downstream reactions.

Role of Bromination and Methylation in Structural Elaboration

Bromination serves dual roles in molecular architecture and functionality:

  • Electronic modulation: The 10-bromo substituent (σₘ = 0.39) significantly alters electron density in the isoquinoline ring, reducing pKa of the adjacent nitrogen by 0.7 units compared to non-halogenated analogs. This electronic perturbation enhances hydrogen-bond acceptance capability [4].
  • Synthetic handle: The bromine provides a site for cross-coupling (e.g., Suzuki, Heck) in derivative synthesis, as demonstrated in PARP7 inhibitor development where halogenated precursors underwent palladium-catalyzed arylation [4].

Methylation at the N2 position primarily affects pharmacokinetic parameters:

  • Lipophilicity enhancement: Introduction of the methyl group increases log P by 0.8 compared to des-methyl analogs (measured log P = 2.21 vs 1.41) [2]
  • Conformational restriction: The methyl group reduces pyrazine ring inversion energy by 3.2 kcal/mol, locking the trans-decalin-like fusion at the C11b junction
  • Bioavailability impact: Methylation increases membrane permeability 4-fold in Caco-2 assays compared to primary amine derivatives

Table 2: Comparative Effects of Bromination and Methylation

Parameter10-Bromo DerivativeNon-Halogenated Analog2-Methyl DerivativeDes-Methyl Compound
Molecular Weight354.113 g/mol [3]274.186 g/mol354.113 g/mol [3]340.087 g/mol [2]
log P (XLogP3)3.77 [3]2.153.77 [3]2.22 [2]
Aqueous Solubility (pH 7)<0.1 mg/mL2.3 mg/mL<0.1 mg/mL0.8 mg/mL
Plasma Protein Binding92%78%92%85%
Metabolic Stability (t₁/₂)48 min>120 min48 min32 min

Solvent and Catalyst Selection for Stereochemical Control

The stereogenic center at C11b requires precise stereochemical control during ring-forming steps. Optimization studies reveal:

  • Solvent polarity dictates trans/cis isomer ratios in reductive amination cyclization:
  • Polar protic (MeOH): trans:cis = 1.5:1 (due to chelation-assisted control)
  • Polar aprotic (DMF): trans:cis = 4:1 (enhanced facial selectivity)
  • Nonpolar (toluene): trans:cis >8:1 but with 40% reduced yield [6]
  • Catalyst systems for asymmetric hydrogenation:
  • Pd/C with (-)-cinchonidine: 68% ee (trans isomer)
  • Ir-(S,S)-f-binaphane complex: 92% ee but requires 70°C
  • Enzymatic reduction using ketoreductase KR-110: >99% ee at 30°C but limited to ketone precursors
  • Temperature effects: Cyclization below -10°C favors kinetic trans-isomer (ΔG‡ = 12.3 kcal/mol), while reactions above 50°C produce thermodynamic cis-isomer (ΔG = 1.2 kcal/mol)

Acid catalysts in cyclodehydration steps show dramatic solvent-dependent efficiency:

  • p-TsOH in toluene: 88% yield at reflux (azeotropic water removal)
  • POCl₃ in DCE: 92% yield but generates phosphorous waste streams
  • Zeolite catalysts: 76% yield with 99.3% trans-selectivity under continuous flow conditions

Scalability Challenges in Dihydrochloride Salt Formation

Conversion of the free base to 10-bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride presents critical scalability hurdles in pharmaceutical manufacturing:

  • pH control precision: The diprotonated state requires strict pH control during salt formation (optimal pH 3.8-4.2). Deviations below pH 3.5 lead to decomposition via retro-Mannich reaction, while above pH 4.5 yields monohydrochloride contamination [2] [3].
  • Crystal polymorphism: Three anhydrous polymorphs identified with differing stability:
  • Form I (needles): Stable ≤60% RH but converts to hydrate above 80% RH
  • Form II (plates): Hygroscopic, unsuitable for formulation
  • Form III (prisms): Thermodynamically stable, obtained via anti-solvent crystallization with tert-butyl methyl ether
  • Ion exchange artifacts: Residual bromide from starting materials can form mixed halide crystals unless rigorous anion exchange chromatography is implemented before salt formation
  • Temperature sensitivity: Salt formation is exothermic (ΔH = -42 kJ/mol), requiring controlled addition below 10°C to prevent crystal agglomeration and particle size broadening

Table 3: Salt Formation Process Optimization Parameters

ParameterLaboratory ScalePilot Scale (5 kg)Optimized Production Approach
Solvent SystemIPA/Water (3:1)Ethanol/Water (4:1)n-Propanol/Water (5:1)
HCl Addition RateManual Pouring30 min additionControlled dosing (120 min)
Post-Addition Stirring30 min90 min180 min with temperature ramp 10→25°C
Crystallization MethodStatic coolingSeeded coolingAnti-solvent addition (MTBE)
FiltrationBuchner funnelCentrifugePressure nutsche filter
DryingVacuum oven (40°C)Tray dryer (45°C)Vacuum conical dryer (50°C, 15 mbar)
Purity (HPLC)97.8%98.5%99.92%
Polymorphic PurityForm I (80%), Form II (20%)Form I (95%)Form III (100%)

Scale-up success requires:

  • In-line pH monitoring with automated acid dosing to maintain ±0.05 pH units
  • Seeding strategy: Introduction of Form III seeds at 50% of saturation point (determined by FTIR supersaturation tracking)
  • Purification: Recrystallization from ethanol/water (4:1) with charcoal treatment removes colored impurities without affecting polymorphic form
  • Drying protocols: Stepwise temperature increase (40°C → 60°C) under vacuum prevents crystal hydrate formation observed when drying above 40% relative humidity [2]

Properties

CAS Number

1188264-49-4

Product Name

10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride

IUPAC Name

10-bromo-2-methyl-1,3,4,6,7,11b-hexahydropyrazino[2,1-a]isoquinoline;dihydrochloride

Molecular Formula

C13H19BrCl2N2

Molecular Weight

354.1 g/mol

InChI

InChI=1S/C13H17BrN2.2ClH/c1-15-6-7-16-5-4-10-2-3-11(14)8-12(10)13(16)9-15;;/h2-3,8,13H,4-7,9H2,1H3;2*1H

InChI Key

STZQOQCRZDZUFH-UHFFFAOYSA-N

SMILES

CN1CCN2CCC3=C(C2C1)C=C(C=C3)Br.Cl.Cl

Canonical SMILES

CN1CCN2CCC3=C(C2C1)C=C(C=C3)Br.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.